molecular formula C16H12N4O4S B2591646 N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-4-nitrobenzamide CAS No. 886912-05-6

N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-4-nitrobenzamide

Cat. No.: B2591646
CAS No.: 886912-05-6
M. Wt: 356.36
InChI Key: RUHJXQNHIYBOQD-UHFFFAOYSA-N
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Description

N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-4-nitrobenzamide is a heterocyclic compound that features a 1,3,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-4-nitrobenzamide typically involves the reaction of 3-(methylsulfanyl)benzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield the 1,3,4-oxadiazole ring. The final step involves the acylation of the oxadiazole with 4-nitrobenzoyl chloride under basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of microwave-assisted synthesis to reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-4-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific biological activity being targeted .

Comparison with Similar Compounds

Similar Compounds

  • N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide
  • N-{5-[3-(methylsulfanyl)phenyl]-1,2,4-triazol-2-yl}-4-nitrobenzamide
  • N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-thiadiazol-2-yl}-4-chlorobenzamide

Uniqueness

N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-4-nitrobenzamide is unique due to the presence of the 1,3,4-oxadiazole ring, which imparts specific electronic and steric properties that can influence its biological activity and chemical reactivity. This makes it a valuable compound for the development of new drugs and materials .

Properties

IUPAC Name

N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O4S/c1-25-13-4-2-3-11(9-13)15-18-19-16(24-15)17-14(21)10-5-7-12(8-6-10)20(22)23/h2-9H,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHJXQNHIYBOQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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